
3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ciclopropil-4-(etilsulfonil)-1H-pirazola es un compuesto orgánico que presenta un grupo ciclopropilo, un grupo etilsulfonil y un anillo de pirazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Ciclopropil-4-(etilsulfonil)-1H-pirazola normalmente implica la ciclización de precursores apropiados en condiciones controladas. Un método común implica la reacción de ciclopropil hidrazina con cloruro de etilsulfonilo en presencia de una base, como trietilamina, para formar el anillo de pirazol deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Ciclopropil-4-(etilsulfonil)-1H-pirazola puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio.
Sustitución: El grupo etilsulfonil se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir los alcoholes o aminas correspondientes.
Aplicaciones Científicas De Investigación
3-Ciclopropil-4-(etilsulfonil)-1H-pirazola tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Explorado como un posible candidato a fármaco para diversas aplicaciones terapéuticas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-Ciclopropil-4-(etilsulfonil)-1H-pirazola involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 3-Ciclopropil-4-fluoroanilina
- Éster etílico del ácido 3-ciclopropil-4-fluorobenzoico
Unicidad
3-Ciclopropil-4-(etilsulfonil)-1H-pirazola es único debido a la presencia de ambos, los grupos ciclopropilo y etilsulfonil, que confieren propiedades químicas y biológicas distintas. Esta combinación de grupos funcionales no se encuentra comúnmente en otros compuestos similares, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C8H12N2O2S |
|---|---|
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
5-cyclopropyl-4-ethylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C8H12N2O2S/c1-2-13(11,12)7-5-9-10-8(7)6-3-4-6/h5-6H,2-4H2,1H3,(H,9,10) |
Clave InChI |
KSZJVZGFFQPZDB-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(NN=C1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


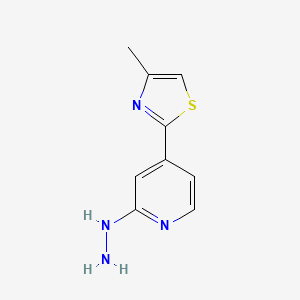

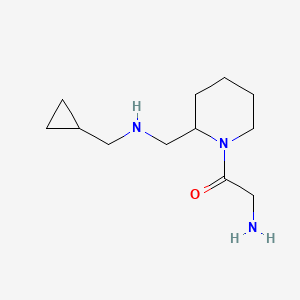

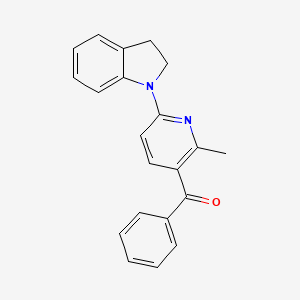
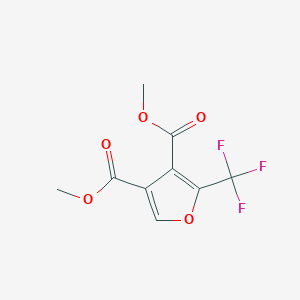
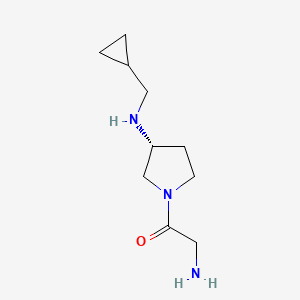
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11795498.png)
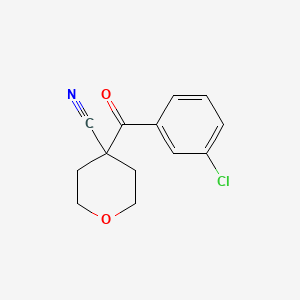
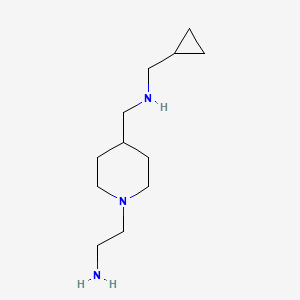


![2-Bromo-6-propoxybenzo[d]thiazole](/img/structure/B11795539.png)
![5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B11795549.png)
